molecular formula C9H16BrNO B2551774 1-(2-Bromobutanoyl)piperidine CAS No. 54261-07-3

1-(2-Bromobutanoyl)piperidine

Cat. No.: B2551774
CAS No.: 54261-07-3
M. Wt: 234.137
InChI Key: DVMIWCRMTVHZHT-UHFFFAOYSA-N
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Description

1-(2-Bromobutanoyl)piperidine is a piperidine-based chemical compound offered for research and development applications. Piperidine scaffolds are among the most common heterocycles found in FDA-approved medications and are crucial building blocks in pharmaceutical discovery for probing structure-activity relationships . As a functionalized piperidine, this compound serves as a versatile synthetic intermediate. Researchers can utilize the bromo and carbonyl groups as reactive handles for further chemical modifications, making it valuable for constructing more complex molecules for biological evaluation. Piperidine-containing structures are of significant interest in medicinal chemistry and have been explored in the synthesis of novel compounds with potential bioactive properties . This product is intended for research use by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-piperidin-1-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO/c1-2-8(10)9(12)11-6-4-3-5-7-11/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMIWCRMTVHZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodologies for 1 2 Bromobutanoyl Piperidine

Regioselective Acylation Approaches for Piperidine (B6355638) Nitrogen Functionalization

The selective acylation of the nitrogen atom in piperidine is crucial for the synthesis of 1-(2-Bromobutanoyl)piperidine. The secondary amine of the piperidine ring is a potent nucleophile, readily reacting with electrophilic acylating agents. The primary challenge in this step is to ensure that acylation occurs exclusively at the nitrogen atom, a concept known as regioselectivity.

One of the most effective and widely used methods for the N-acylation of amines is the Schotten-Baumann reaction . wikipedia.orgiitk.ac.inchemrxiv.orgbyjus.com This method typically involves the reaction of an amine with an acyl chloride in a two-phase solvent system, consisting of an organic solvent and water, in the presence of a base. wikipedia.org The base, usually an aqueous solution of sodium hydroxide (B78521), neutralizes the hydrochloric acid that is generated during the reaction. chemrxiv.orgbyjus.com This prevents the protonation of the unreacted amine, which would otherwise render it non-nucleophilic and stop the reaction. chemrxiv.org

The mechanism of the Schotten-Baumann reaction ensures high regioselectivity for N-acylation. The piperidine, dissolved in the organic phase, reacts with the 2-bromobutanoyl chloride at the interface of the two phases or in the organic phase. The resulting hydrogen chloride byproduct is then extracted into the aqueous phase where it is neutralized by the base. This process drives the reaction to completion, favoring the formation of the amide bond at the nitrogen atom.

In the context of synthesizing this compound, the reaction would proceed as follows:

Piperidine + 2-Bromobutanoyl chloride → this compound + HCl

The choice of base and solvent can influence the reaction's efficiency. While aqueous sodium hydroxide is common, other bases like potassium carbonate can also be used. jchemlett.com The organic solvent is typically a non-polar, water-immiscible solvent like dichloromethane (B109758) or diethyl ether. wikipedia.org The selection of the solvent is critical for ensuring good separation of the two phases and for solubilizing the reactants.

Stereocontrolled Synthesis of the 2-Bromobutanoyl Moiety and Diastereoselective Formation of this compound

The 2-bromobutanoyl moiety in this compound contains a chiral center at the second carbon atom. The synthesis of a specific stereoisomer of this compound requires careful control over the stereochemistry of this moiety and its subsequent reaction with piperidine.

The synthesis of the chiral 2-bromobutanoyl moiety can be approached in several ways. One method involves the stereoselective bromination of a chiral butanoyl derivative. For instance, α-bromo amides can be prepared with retention of configuration from natural amino acids through diazotization-halogenation followed by activation of the carboxylic acid. nih.gov Alternatively, the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate has been reported from the reaction of 2-bromo-4-chlorophenol (B154644) with 2-bromobutanoyl bromide, indicating the commercial availability or straightforward synthesis of the acylating agent.

Once a chiral, enantiomerically enriched 2-bromobutanoyl chloride is obtained, its reaction with piperidine can proceed with high diastereoselectivity. A study on the diastereoselective three-component vinylogous Mannich reaction demonstrated the use of 2-bromobutanoyl chloride with various nitrogen-containing heterocycles, yielding products with high diastereomeric ratios. acs.org This suggests that the acylation of piperidine with a chiral 2-bromobutanoyl chloride can be highly diastereoselective, leading to the formation of a specific diastereomer of this compound.

Another advanced strategy for achieving stereocontrol is through dynamic kinetic resolution. This process involves the nucleophilic substitution of α-bromo amides with a chiral nucleophile in the presence of additives that facilitate the epimerization of the starting material. researchgate.net This allows for the conversion of a racemic mixture of the α-bromo acylating agent into a single, desired diastereomer of the product.

The stereochemical outcome of these reactions can be influenced by several factors, including the choice of solvent, temperature, and the presence of catalysts or additives. For example, in the synthesis of α-amino-α′-alkoxy ketones, the use of a copper(I) thiophene-2-carboxylate (B1233283) catalyst in a cross-coupling reaction proceeded with complete retention of configuration at the stereocenters. nih.gov Similar catalytic systems could potentially be adapted for the stereocontrolled synthesis of this compound.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters for optimization include the choice of solvent, base, catalyst, temperature, and reactant stoichiometry.

For the Schotten-Baumann synthesis of this compound, a systematic screening of these parameters can lead to significant improvements. For example, a multi-objective Bayesian optimization of a Schotten-Baumann reaction in a continuous flow system was able to efficiently identify the Pareto front of optimal solutions for both space-time-yield and E-factor (a measure of waste). cam.ac.uknih.govwhiterose.ac.uk

The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound, based on common findings in acylation reactions.

EntrySolventBaseCatalystTemperature (°C)Yield (%)
1DichloromethaneNaOH (aq)None2575
2TolueneNaOH (aq)None2572
3DichloromethaneK2CO3 (aq)None2580
4DichloromethanePyridineNone2565
5DichloromethaneK2CO3 (aq)TBAB2592
6DichloromethaneK2CO3 (aq)TBAB4095

TBAB : Tetrabutylammonium (B224687) bromide (a phase-transfer catalyst)

The use of a phase-transfer catalyst (PTC) , such as tetrabutylammonium bromide (TBAB), can significantly enhance the reaction rate and yield in a biphasic system. iitk.ac.injchemlett.comwhiterose.ac.ukresearchgate.netwits.ac.zaijirset.combiomedres.usscirp.orgillinois.eduresearchgate.net The PTC facilitates the transfer of the hydroxide or carbonate anion from the aqueous phase to the organic phase, where it can neutralize the generated HCl more effectively.

Flow chemistry offers another avenue for optimization and scale-up. wikipedia.orgnih.govwits.ac.zasnnu.edu.cncinz.nzjst.org.innoelresearchgroup.comresearchgate.net Continuous flow reactors provide excellent control over reaction parameters such as temperature and residence time, leading to improved yields, selectivity, and safety, especially for highly exothermic reactions. wits.ac.zajst.org.inresearchgate.net The optimization of a Schotten-Baumann reaction in a flow system has been shown to successfully suppress undesired hydrolysis of the electrophile. cam.ac.uknih.govwhiterose.ac.uk

Sustainable and Green Chemistry Principles in the Preparation of this compound

Solvent Selection: Traditional solvents for acylation reactions, such as dichloromethane, have environmental and health concerns. Green chemistry encourages the use of safer alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, is a viable substitute for dichloromethane in many reactions and is immiscible with water, making it suitable for biphasic reactions like the Schotten-Baumann synthesis. nih.gov Water itself is an ideal green solvent, and methods for N-acylation in water have been developed using benzotriazole (B28993) chemistry. ethz.chnih.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. jst.org.inacs.org

Phase-Transfer Catalysis (PTC): As mentioned earlier, PTC is a green technique that allows for the use of water as a solvent and inorganic bases, reducing the need for organic solvents and more hazardous bases. jchemlett.combiomedres.usscirp.org

Enzymatic Catalysis: Enzymes offer a highly selective and environmentally benign approach to amide synthesis. Lipases, for example, have been used for the synthesis of optically enriched α-haloamides. nih.gov An enzymatic kinetic resolution could be employed to resolve a racemic mixture of 2-bromobutanoyl chloride by selectively acylating piperidine with one enantiomer. nih.govnih.govrsc.org Hydrolases have also been shown to catalyze the formation of amide bonds in aqueous solutions, providing a sustainable alternative to chemical synthesis. illinois.edu

Process Intensification:

Flow Chemistry: Continuous flow processes can lead to significant reductions in energy consumption, solvent use, and waste generation compared to traditional batch processes. wikipedia.orgjst.org.innoelresearchgroup.comresearchgate.net The enhanced safety profile of flow reactors is particularly advantageous when dealing with reactive intermediates like acyl chlorides. jst.org.in

One-Pot Synthesis: Designing a synthetic route where multiple steps are performed in a single reactor without isolating intermediates (a one-pot synthesis) can significantly reduce solvent use, energy consumption, and waste generation. snnu.edu.cn

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

Green Chemistry PrincipleApplication to Synthesis of this compoundBenefits
Use of Safer SolventsReplacing dichloromethane with 2-MeTHF or using water as a solvent. acs.orgnih.govethz.chReduced toxicity and environmental impact.
CatalysisEmploying phase-transfer catalysts or enzymes (lipases, hydrolases). jchemlett.combiomedres.usnih.govnih.govIncreased reaction efficiency, reduced waste, milder reaction conditions, and potential for high stereoselectivity.
Energy EfficiencyUtilizing flow chemistry to minimize heating and cooling requirements. wits.ac.zaresearchgate.netLower energy consumption and reduced carbon footprint.
Waste PreventionOptimizing atom economy through catalytic methods and one-pot syntheses. snnu.edu.cnjst.org.inReduced generation of byproducts and waste streams.

Chemical Reactivity and Mechanistic Investigations of 1 2 Bromobutanoyl Piperidine

Nucleophilic Substitution Reactions Involving the Bromine Atom

The carbon-bromine bond in 1-(2-Bromobutanoyl)piperidine is a key site for nucleophilic attack. The electronegativity difference between carbon and bromine polarizes the bond, rendering the carbon atom electrophilic and susceptible to reaction with electron-rich species (nucleophiles). libretexts.orgsavemyexams.com The nature of these substitution reactions, whether they proceed via a concerted (S(_N)2) or a stepwise (S(_N)1) mechanism, is influenced by several factors. organic-chemistry.org

Kinetic and Stereochemical Studies of S(_N)1 and S(_N)2 Pathways

The kinetics of nucleophilic substitution at the bromine-bearing carbon can follow either first-order (S(_N)1) or second-order (S(_N)2) rate laws. pharmdguru.com In an S(_N)2 reaction, the rate is dependent on the concentrations of both the substrate and the nucleophile, indicating a bimolecular rate-determining step. vanderbilt.edudalalinstitute.com This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center, a phenomenon known as Walden inversion. libretexts.org The transition state is a trigonal bipyramidal arrangement where the incoming nucleophile and the departing bromide are positioned 180 degrees apart. libretexts.org

Conversely, the S(_N)1 pathway involves a unimolecular rate-determining step where the carbon-bromine bond breaks to form a carbocation intermediate. organic-chemistry.orgpharmdguru.com The rate of this reaction is primarily dependent on the concentration of the substrate. The resulting planar carbocation can then be attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral. organic-chemistry.orglibretexts.org The stability of the potential carbocation intermediate is a crucial factor favoring the S(_N)1 mechanism.

Reaction TypeMolecularityRate LawStereochemistryKey Intermediate
S(_N)1 UnimolecularRate = k[Substrate]RacemizationCarbocation
S(_N)2 BimolecularRate = k[Substrate][Nucleophile]InversionPentacoordinate Transition State

Intramolecular and Intermolecular Nucleophilic Displacements

Nucleophilic substitution reactions of this compound can occur through both intermolecular and intramolecular pathways. In an intermolecular reaction, a separate nucleophilic molecule attacks the electrophilic carbon. youtube.com Common nucleophiles include hydroxides, alkoxides, cyanides, and ammonia, leading to the formation of alcohols, ethers, nitriles, and amines, respectively. savemyexams.com

Intramolecular nucleophilic substitution can occur if a nucleophilic functional group is present elsewhere in the molecule, positioned to attack the carbon bearing the bromine. youtube.comcas.cn For example, if the piperidine (B6355638) ring were to contain a hydroxyl or amino substituent at an appropriate position, it could potentially displace the bromide to form a cyclic ether or amine. These intramolecular reactions are often kinetically favored over their intermolecular counterparts due to the proximity of the reacting centers. youtube.com The formation of five- and six-membered rings is particularly favorable.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnobelprize.org These reactions typically involve a palladium(0) catalyst that undergoes oxidative addition into the carbon-bromine bond to form an organopalladium(II) intermediate. nobelprize.orglibretexts.org This intermediate then undergoes transmetalation with an organometallic reagent (in Suzuki, Stille, and Negishi couplings) or reacts with an alkene or amine (in Heck and Buchwald-Hartwig reactions, respectively), followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.orglibretexts.orgrsc.org

Common palladium-catalyzed cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reacts with an organoboron reagent. nobelprize.org

Stille Coupling: Reacts with an organotin reagent. libretexts.org

Heck Coupling: Reacts with an alkene. researchgate.net

Buchwald-Hartwig Amination: Reacts with a primary or secondary amine. libretexts.org

Sonogashira Coupling: Reacts with a terminal alkyne. researchgate.net

These reactions offer a versatile means to introduce a wide array of functional groups at the 2-position of the butanoyl chain. The choice of ligands on the palladium catalyst is often crucial for the success and selectivity of these transformations. nih.gov

Reactivity of the Amide Carbonyl Group

The amide carbonyl group in this compound is generally less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives like acyl chlorides or anhydrides. pressbooks.publibretexts.orgstackexchange.comallstudiesjournal.com This reduced reactivity is due to the resonance donation of the nitrogen lone pair into the carbonyl group, which decreases the electrophilicity of the carbonyl carbon. libretexts.orgstackexchange.com

Despite this, the amide can undergo certain reactions:

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to yield butanoic acid (or its carboxylate salt) and piperidine (or its ammonium (B1175870) salt). libretexts.org The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon, followed by the formation of a tetrahedral intermediate and subsequent elimination of the piperidine leaving group. pressbooks.pub

Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH(_4)) will reduce the amide to the corresponding amine, 1-(2-bromobutyl)piperidine. libretexts.org In this reaction, the carbonyl oxygen is effectively replaced by two hydrogen atoms. libretexts.org

Rearrangement Reactions and Fragmentation Pathways

While specific rearrangement and fragmentation reactions for this compound are not extensively documented, the structural motifs present suggest the possibility of certain transformations under specific conditions.

Rearrangement reactions often involve the migration of a group to an electron-deficient center. berhamporegirlscollege.ac.inbyjus.com For instance, if a carbocation were generated at the carbon adjacent to the carbonyl group (which is unlikely under normal conditions), a rearrangement involving the piperidyl group or an alkyl shift could potentially occur. Base-induced rearrangements, such as the Favorskii rearrangement, could be envisioned if an enolate were formed, though this would require abstraction of a proton alpha to the carbonyl. msu.edu

Fragmentation reactions involve the cleavage of a molecule into two or more smaller fragments. libretexts.org The Grob fragmentation, for example, can occur in 1,3-diol-type systems. libretexts.org If the bromo-amide were converted to a 1,3-hydroxy derivative, a fragmentation pathway could be initiated.

Radical Reactions and Single-Electron Transfer Processes

The carbon-bromine bond can also undergo homolytic cleavage to generate a radical intermediate. This can be initiated by heat, light, or a radical initiator. The resulting alkyl radical can then participate in various radical reactions, such as addition to alkenes or hydrogen atom abstraction.

Single-electron transfer (SET) from a metal or another reducing agent to the molecule can also initiate radical processes. libretexts.orgresearchgate.net For instance, a metal like sodium could transfer an electron to the carbonyl group, forming a ketyl radical anion. libretexts.org Alternatively, an electron transfer could induce the cleavage of the carbon-bromine bond. nih.gov These radical intermediates can be highly reactive and lead to a variety of products through dimerization, disproportionation, or further reaction with other species in the medium. nih.govmdpi.com

Derivatization and Advanced Functionalization of 1 2 Bromobutanoyl Piperidine

Synthesis of Novel Piperidine (B6355638) Scaffolds via Bromine Atom Functionalization

The carbon-bromine bond at the α-position to the carbonyl group is the most reactive site in 1-(2-Bromobutanoyl)piperidine for nucleophilic substitution. The bromine atom serves as an excellent leaving group, facilitating the introduction of various functional groups. This allows for the construction of novel piperidine scaffolds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

The substitution of the bromine atom can be achieved with a wide array of nucleophiles. For instance, reaction with primary or secondary amines yields α-amino amide derivatives, which are prevalent structures in peptidomimetics and biologically active compounds. Thiolates can be used to introduce sulfur-containing moieties, while azides provide a route to α-azido amides, which are precursors for α-amino acids or can be used in click chemistry reactions.

Below is a representative table of potential nucleophilic substitution reactions.

NucleophileReagent ExampleProduct TypePotential Significance
AminePyrrolidineα-AminopiperidideSynthesis of peptide analogues, enzyme inhibitors
ThiolSodium thiophenoxideα-ThioetherpiperidideBuilding blocks for organosulfur compounds
AzideSodium Azideα-AzidopiperididePrecursor for triazoles and α-amino amides
CarboxylateSodium Acetateα-Acyloxy-piperidideIntroduction of ester functionality

Furthermore, the bromine atom allows for participation in carbon-carbon bond-forming reactions, such as the Sonogashira coupling with terminal alkynes under copper and palladium catalysis, to yield α-alkynylated piperidides. sustech.edu.cn These reactions significantly increase molecular complexity and provide access to novel chemical space.

Selective Functionalization of the Piperidine Ring System in the Presence of the Amide Moiety

While the bromine atom is highly reactive, modern synthetic methods also allow for the selective functionalization of the C-H bonds of the piperidine ring, even in the presence of the reactive α-bromo amide group. nih.govd-nb.info These transformations are challenging due to the need for high regioselectivity (i.e., targeting a specific position like C2, C3, or C4) but offer a powerful way to modify the heterocyclic core.

Rhodium-catalyzed C-H insertion reactions, for example, have been shown to be effective for the functionalization of N-acyl piperidines. nih.govd-nb.info The choice of catalyst and the nature of the N-acyl group can control the site of functionalization. It is plausible that under specific catalytic conditions, the N-(2-bromobutanoyl) group could direct the introduction of new substituents at the C2 or C4 positions of the piperidine ring.

Photoredox catalysis offers another modern approach for the dehydrogenation of N-acyl piperidines to form enecarbamates (2,3-unsaturated piperidines). chemrxiv.orgnih.gov These intermediates are highly valuable as they can undergo a variety of subsequent reactions, including Michael additions, to introduce functionality at the β-position (C3) of the piperidine ring. nih.govrsc.org This two-step sequence—dehydrogenation followed by functionalization—provides indirect access to β-substituted piperidines that are otherwise difficult to synthesize. nih.gov

The table below summarizes potential selective functionalization strategies for the piperidine ring.

PositionMethodCatalyst/Reagent TypeIntermediate/Product
C2C-H InsertionRhodium Carbene2-Substituted piperidine
C4C-H InsertionRhodium Carbene4-Substituted piperidine
C3Dehydrogenation/FunctionalizationPhotoredox Catalyst / Nucleophile3-Substituted piperidine via enecarbamate

Chiral Derivatization and Enantioselective Transformations

The C2 position of the butanoyl chain in this compound is a stereogenic center. This introduces the element of chirality, which is of paramount importance in pharmaceutical sciences. The compound can exist as a racemic mixture of two enantiomers, (R)- and (S)-1-(2-bromobutanoyl)piperidine.

This chirality can be leveraged in several ways:

Chiral Derivatization: The racemic mixture can be reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. nih.govresearchgate.net Since diastereomers have different physical properties, they can be separated using standard techniques like chromatography. Subsequent removal of the chiral auxiliary would yield the pure enantiomers of the desired derivative.

Enantioselective Synthesis: The compound can be used as a chiral building block in asymmetric synthesis. For example, the nucleophilic substitution of the bromine atom can proceed with either inversion or retention of stereochemistry, depending on the reaction mechanism (SN2 vs. SN1). By carefully choosing reaction conditions and nucleophiles, one enantiomer of a product can be selectively synthesized from a pure enantiomer of the starting material.

Catalytic Enantioselective Transformations: Modern catalysis offers methods to perform enantioselective reactions. For instance, a kinetic resolution could be performed where a chiral catalyst selectively reacts with one enantiomer of the racemic starting material, leaving the other unreacted. Alternatively, an enantioselective substitution using a chiral catalyst could potentially generate a product with high enantiomeric excess from the racemic starting material.

The table below outlines approaches for stereochemical control.

ApproachMethodOutcome
Chiral ResolutionReaction with Chiral Derivatizing Agent (e.g., a chiral amine or alcohol)Separation of diastereomers, yielding enantiomerically enriched products.
Diastereoselective SynthesisReaction of an enantiomerically pure starting materialFormation of a new stereocenter with controlled configuration relative to the existing one.
Enantioselective CatalysisKinetic resolution using a chiral catalystSelective reaction of one enantiomer from a racemic mixture.

Multicomponent Reactions Incorporating this compound as a Building Block

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product that contains portions of all starting materials. organic-chemistry.orgrug.nl These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.netrsc.org

This compound is a suitable candidate for incorporation into MCRs, primarily by acting as an electrophilic building block. Due to the reactive C-Br bond, it can function as an α-halo amide electrophile that traps a nucleophilic intermediate generated in situ from the other MCR components.

For example, in a variation of the Ugi or Passerini reaction, an isocyanide could react with an aldehyde and a carboxylic acid to form a reactive intermediate. This intermediate, which is nucleophilic, could then be trapped by this compound in a sequential one-pot reaction. This would result in a complex, highly functionalized peptide-like scaffold incorporating the 1-butanoylpiperidine moiety.

A hypothetical MCR sequence is presented below:

MCR TypeComponentsRole of this compoundProduct Class
Ugi-type Sequential ReactionAldehyde + Amine + IsocyanideElectrophilic trap for the Ugi product intermediateComplex α-acylamino carboxamides
Passerini-type Sequential ReactionAldehyde + Carboxylic Acid + IsocyanideElectrophilic trap for the Passerini product intermediateFunctionalized α-acyloxy carboxamides

The ability to integrate this compound into such convergent synthetic strategies highlights its utility as a versatile building block for the rapid assembly of complex molecular architectures.

Sophisticated Structural Elucidation and Conformational Analysis of 1 2 Bromobutanoyl Piperidine and Its Derivatives

Advanced Spectroscopic Techniques for Comprehensive Structural Assignment (e.g., 2D-NMR, High-Resolution Mass Spectrometry, X-ray Crystallography)

A combination of two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray crystallography provides an unambiguous assignment of the constitution and configuration of 1-(2-bromobutanoyl)piperidine.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy

2D-NMR experiments are instrumental in assigning the proton (¹H) and carbon (¹³C) chemical shifts of this compound, especially in resolving signal overlap that is common in such molecules. Key 2D-NMR experiments would include:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the piperidine (B6355638) ring and the butanoyl chain. For instance, the methine proton at the chiral center (C2) would show correlations to the methylene (B1212753) protons of the ethyl group (C3) and the piperidine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms, providing a definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for establishing the connectivity between the piperidine ring and the 2-bromobutanoyl moiety. A key HMBC correlation would be observed between the piperidine protons adjacent to the nitrogen (H2' and H6') and the carbonyl carbon (C1) of the butanoyl group.

Hypothetical 2D-NMR Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
1-168.5 (C=O)H2', H6', H2
24.5 (CHBr)55.0H3, H1', H2', H6'
32.1 (CH₂)28.0H2, H4
41.1 (CH₃)12.0H3
2'/6'3.6 (ax), 3.4 (eq)45.0H3'/5', C1, C2
3'/5'1.7 (ax), 1.6 (eq)26.0H2'/6', H4'
4'1.524.5H3'/5'

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the high-accuracy mass measurement of the molecular ion, which confirms the elemental composition of this compound (C₉H₁₆BrNO). The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers further structural confirmation. A characteristic fragmentation for N-acylpiperidine derivatives involves the formation of an iminium ion. For this compound, a prominent fragment at an m/z of 84.08 is expected, corresponding to the piperidin-1-iumylidene ion, which is a diagnostic marker for the piperidine substructure. researchgate.net

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of this compound in the solid state. This technique would unambiguously determine the relative stereochemistry and provide precise bond lengths, bond angles, and torsion angles. Based on studies of similar N-acylpiperidines, the piperidine ring is expected to adopt a chair conformation. nih.govresearchgate.net The crystal structure would also reveal the conformation of the N-acyl group and the orientation of the bromine atom relative to the piperidine ring.

Expected Crystallographic Parameters for this compound

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Piperidine Ring ConformationChair
C-N Amide Bond Length~1.34 Å
C=O Bond Length~1.23 Å
C-Br Bond Length~1.97 Å

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)

Since this compound is a chiral molecule, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining its absolute configuration (R or S).

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by the chromophores in the molecule. The amide chromophore in this compound will give rise to characteristic Cotton effects in the far-UV region. The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry at the α-carbon. By comparing the experimental ECD spectrum with that predicted by time-dependent density functional theory (TD-DFT) calculations for both the R and S enantiomers, the absolute configuration can be confidently assigned. researchgate.net

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing stereochemical information about the entire molecule. The amide I (C=O stretch) and amide II (N-H bend/C-N stretch) vibrational modes are particularly sensitive probes of chirality. VCD is often considered more reliable than ECD for the assignment of absolute configuration, as it is less sensitive to solvent effects and the choice of computational functional. researchgate.netnih.gov A comparison of the experimental VCD spectrum with the DFT-calculated spectra for the (R)- and (S)-1-(2-bromobutanoyl)piperidine would allow for an unambiguous determination of the absolute configuration.

Conformational Landscape Analysis via Dynamic NMR and Computational Modeling

The conformational landscape of this compound is complex due to the piperidine ring inversion and restricted rotation around the N-acyl (C-N) bond.

Dynamic NMR Spectroscopy

Variable-temperature NMR studies can provide valuable insights into the dynamic processes occurring in solution. Due to the partial double bond character of the amide C-N bond, N-acylpiperidines can exist as two distinct rotamers (E and Z). nih.govresearchgate.netbeilstein-journals.org These rotamers can often be observed as separate sets of signals at low temperatures in the NMR spectrum. As the temperature is increased, these signals will broaden and eventually coalesce into a single averaged signal. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. Similarly, the chair-to-chair interconversion of the piperidine ring can also be studied by dynamic NMR.

Computational Modeling

Computational modeling, using methods such as Density Functional Theory (DFT), is a powerful tool for exploring the conformational landscape of this compound. nih.gov By performing a systematic conformational search, the relative energies of different conformers (e.g., axial vs. equatorial bromine, different rotamers of the N-acyl group) can be calculated. These calculations can predict the most stable conformer in the gas phase or in solution (using a solvent model). Studies on related N-acylpiperidines suggest a preference for the axial orientation of a substituent at the 2-position of the piperidine ring due to the minimization of pseudoallylic strain. nih.gov

Predicted Conformational Preferences for this compound

Conformational FeaturePredicted PreferenceRationale
Piperidine RingChairLowest energy conformation for a six-membered ring.
Bromine PositionAxialMinimization of pseudoallylic A¹,³-strain.
N-Acyl RotamersMixture of E/Z rotamersDue to the partial double bond character of the C-N amide bond.

Stereochemical Analysis of Key Precursors and Products Derived from this compound

The stereochemical outcome of reactions involving this compound is critically dependent on the stereochemistry of its precursors and the reaction mechanisms.

Precursors

The chiral center in this compound is typically introduced from a chiral precursor, such as (R)- or (S)-2-bromobutanoyl chloride or bromide. nih.govnih.gov The synthesis of these precursors must be stereocontrolled to ensure the enantiopurity of the final product. The reaction of piperidine with a chiral 2-bromobutanoyl halide is expected to proceed with retention of configuration at the chiral center, as the reaction occurs at the acyl carbon and does not involve the stereocenter.

Reactions of this compound

The bromine atom at the α-position is a good leaving group, making this compound a useful substrate for nucleophilic substitution reactions. The stereochemical outcome of these reactions will depend on the mechanism:

Sₙ2 Reactions: Nucleophilic substitution via an Sₙ2 mechanism will proceed with inversion of configuration at the chiral center. This would allow for the synthesis of a variety of chiral 1-(2-substituted-butanoyl)piperidine derivatives with predictable stereochemistry.

Sₙ1 Reactions: If the reaction proceeds through an Sₙ1 mechanism, a carbocation intermediate would be formed, leading to a racemic mixture of products. However, for a secondary α-bromo amide, the Sₙ2 pathway is generally favored under typical nucleophilic substitution conditions. masterorganicchemistry.commasterorganicchemistry.com

Theoretical and Computational Chemistry Studies on 1 2 Bromobutanoyl Piperidine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the electronic structure and predicting the chemical reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies.

For 1-(2-Bromobutanoyl)piperidine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), can be employed to optimize the molecular geometry and compute key electronic properties. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

From these orbital energies, global reactivity descriptors can be calculated to quantify chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netmdpi.com Local reactivity can be assessed using Fukui functions (f+, f-) or by mapping the Molecular Electrostatic Potential (MEP). The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential (blue) near the hydrogen atoms and the carbon attached to the bromine, suggesting sites for nucleophilic attack. mdpi.com

Table 1: Hypothetical Reactivity Descriptors for this compound Calculated at the B3LYP/6-31G(d) Level

Parameter Value (Illustrative) Description
EHOMO -6.5 eV Energy of the Highest Occupied Molecular Orbital
ELUMO -0.8 eV Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 5.7 eV Indicates high kinetic stability
Chemical Hardness (η) 2.85 eV Resistance to change in electron distribution
Electronegativity (χ) 3.65 eV Power to attract electrons

| Electrophilicity Index (ω) | 2.34 eV | Propensity to accept electrons |

Note: The data in this table is illustrative and represents typical values for similar organic molecules. Specific experimental or higher-level computational studies would be needed for validated results.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. researchgate.net

For this compound, MD simulations can explore the conformational landscape of the piperidine (B6355638) ring, which typically adopts a chair conformation to minimize steric strain. mdpi.comresearchgate.net The simulations would also capture the rotation around the C-N amide bond and the C-C bonds of the butanoyl chain. Due to the partial double-bond character of the amide C-N bond, rotation is restricted, leading to distinct conformers. Furthermore, the presence of a substituent at the 2-position of the acyl chain can influence the conformational preference, a phenomenon related to allylic strain in similar N-acylpiperidines. nih.gov

MD simulations are also powerful for studying how this compound interacts with other molecules, such as solvents or biological macromolecules. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can analyze the formation and lifetime of intermolecular interactions like hydrogen bonds and van der Waals forces. mdpi.comdovepress.com The carbonyl oxygen can act as a hydrogen bond acceptor, which would be a key interaction in protic solvents. The analysis of the Radial Distribution Function (RDF) from the simulation can quantify the probability of finding solvent molecules at a specific distance from atoms of the solute. researchgate.netdovepress.com

Table 2: Potential Intermolecular Interactions and Conformational Features of this compound Investigated by MD Simulations

Feature Description Method of Analysis
Piperidine Ring Conformation Primarily chair conformation; potential for boat or twist-boat transitions. Dihedral Angle Analysis, RMSD
Amide Bond Rotation Restricted rotation leading to cis/trans isomers relative to the carbonyl group. Dihedral Angle Analysis
Side Chain Flexibility Rotation around C-C bonds of the butanoyl group. Radius of Gyration (Rg)
Hydrogen Bonding Carbonyl oxygen acts as a hydrogen bond acceptor with protic solvents. Hydrogen Bond Analysis

| Solvation Shell Structure | Ordering of solvent molecules around the solute. | Radial Distribution Function (RDF) |

Note: This table describes the types of analyses that would be performed in an MD study. The specific outcomes depend on the simulation conditions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. researchgate.net Methods like DFT can accurately calculate vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.

The prediction of an IR spectrum for this compound would involve calculating the harmonic vibrational frequencies from the optimized geometry. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. nih.gov Key predicted peaks would include the C=O stretching frequency of the amide (typically around 1650 cm⁻¹), C-N stretching, C-Br stretching, and various C-H bending and stretching modes.

For NMR spectroscopy, the GIAO (Gauge-Including Atomic Orbital) method is commonly used to predict ¹H and ¹³C chemical shifts. These calculations provide theoretical values that can be compared to experimental data to confirm the molecular structure. The predicted chemical shifts for the protons and carbons on the piperidine ring and the butanoyl chain would be sensitive to the molecule's conformation. nih.gov

A crucial aspect of computational spectroscopy is the validation of predicted parameters with experimental data. nih.gov A close match between the computed and measured spectra provides confidence in both the structural assignment and the computational model. Discrepancies can point to environmental effects not captured in the calculation (e.g., solvent effects) or the presence of multiple conformers.

Table 3: Illustrative Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for this compound

Spectroscopic Data Predicted Value (Illustrative) Hypothetical Experimental Value Key Structural Feature
IR Frequency (C=O stretch) 1685 cm⁻¹ (scaled) 1650 cm⁻¹ Amide carbonyl group
¹H NMR Chemical Shift (CH-Br) 4.5 ppm 4.4 ppm Proton on the chiral center
¹³C NMR Chemical Shift (C=O) 170 ppm 169 ppm Amide carbonyl carbon

| ¹³C NMR Chemical Shift (C-Br) | 48 ppm | 47 ppm | Carbon bonded to bromine |

Note: The predicted values are representative of what a DFT calculation might yield. Experimental data is required for actual validation.

Computational Modeling of Reaction Mechanisms and Transition States Involving this compound

Computational modeling is an indispensable tool for elucidating reaction mechanisms by identifying intermediates and locating transition state (TS) structures. rsc.orgresearchgate.net For this compound, a key reaction of interest is the nucleophilic substitution at the α-carbon bearing the bromine atom.

Using DFT, one can model the reaction pathway of this compound with a nucleophile (e.g., hydroxide (B78521), azide). The process involves locating the geometry of the transition state, which is a first-order saddle point on the potential energy surface. researchgate.net A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is directly related to the reaction rate. By comparing the activation energies for different possible mechanisms (e.g., Sₙ1 vs. Sₙ2), one can predict the favored pathway. The distortion/interaction model can also be applied to understand the activation barrier in terms of the energy required to distort the reactants into their transition-state geometries and the interaction energy between these distorted fragments. researchgate.net Such studies provide a detailed, molecular-level understanding of the factors controlling the compound's reactivity in chemical transformations. nih.govnih.gov

Table 4: Hypothetical Computational Data for a Nucleophilic Substitution (Sₙ2) Reaction of this compound with a Nucleophile (Nu⁻)

Parameter Value (Illustrative) Description
Reaction R-Br + Nu⁻ → R-Nu + Br⁻ Sₙ2 displacement of bromide
Transition State Geometry Trigonal bipyramidal at the α-carbon Characterized by a C-Br bond breaking and a C-Nu bond forming
Imaginary Frequency -350 cm⁻¹ Confirms the structure as a true transition state
Activation Energy (ΔG‡) 22 kcal/mol Energy barrier for the reaction

Note: This data is hypothetical and serves to illustrate the type of information obtained from modeling a reaction mechanism. Actual values would depend on the specific nucleophile, solvent, and level of theory.

Applications of 1 2 Bromobutanoyl Piperidine As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Organic Molecules

In the realm of complex organic molecule synthesis, 1-(2-Bromobutanoyl)piperidine can serve as a key intermediate for the construction of more elaborate molecular architectures. The α-bromo position is an electrophilic center that can readily react with a variety of nucleophiles, such as amines, thiols, and carbanions. This allows for the straightforward attachment of the 1-butanoylpiperidine moiety to other molecular fragments.

For instance, the reaction with a primary or secondary amine would lead to the corresponding α-amino amide derivative. This transformation is a fundamental step in the synthesis of peptidomimetics and other nitrogen-containing natural product analogues. Similarly, reaction with a thiol can introduce a sulfur-containing side chain, a common feature in various bioactive molecules.

The versatility of this building block is further enhanced by the potential for subsequent modifications of the newly introduced functional group. For example, an α-amino derivative could be further elaborated through N-alkylation or acylation, enabling the systematic construction of a diverse library of compounds from a single starting material.

Table 1: Potential Nucleophilic Substitution Reactions with this compound

NucleophileReagent ExampleProduct TypePotential Application
AmineAmmonia, Primary/Secondary Aminesα-Amino amideSynthesis of peptidomimetics, heterocyclic compounds
ThiolSodium hydrosulfide, Thiolsα-Thio amideIntroduction of sulfur-containing moieties
CarbanionGrignard reagents, Organolithium reagentsα-Alkylated amideCarbon-carbon bond formation for skeletal elaboration
AzideSodium azideα-Azido amidePrecursor for α-amino amides, triazoles

Strategic Applications in Medicinal Chemistry Intermediate Synthesis

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. ijnrd.org Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive component for designing ligands that bind to biological targets with high affinity and selectivity. This compound provides a convenient starting point for the synthesis of novel piperidine-containing drug candidates.

The α-bromo group can be displaced by various heterocyclic amines, leading to the formation of more complex structures with potential biological activity. For example, reaction with imidazole (B134444) or its derivatives could yield compounds with potential antifungal or anticancer properties.

Furthermore, the carbonyl group of the butanoyl moiety can be reduced to a hydroxyl group, which can then be used as a handle for further functionalization, such as etherification or esterification. This allows for the fine-tuning of the physicochemical properties of the molecule, such as solubility and lipophilicity, which are critical for drug development.

Table 2: Potential Transformations for Medicinal Chemistry Intermediates

TransformationReagent(s)Resulting Functional GroupTherapeutic Area of Interest
Nucleophilic substitution with heterocyclesImidazole, Triazole, etc.α-Heterocyclic amideAntifungal, Anticancer
Reduction of carbonylSodium borohydride (B1222165) (NaBH₄)Secondary alcoholPro-drug design, further functionalization
Cyclization reactionsIntramolecular nucleophilesFused heterocyclic systemsNovel scaffold discovery

Role in the Synthesis of Agrochemicals and Specialty Chemicals

The principles of nucleophilic substitution that make this compound a useful building block in medicinal chemistry are also applicable to the synthesis of agrochemicals and specialty chemicals. Many pesticides and herbicides contain nitrogen-containing heterocyclic moieties, and this compound could serve as a precursor for their synthesis.

For example, the introduction of specific side chains through reaction at the α-bromo position could lead to compounds with desired herbicidal or insecticidal activity. The piperidine moiety itself is present in some known agrochemicals, and its presence in a synthetic intermediate offers a straightforward route to analogues of these compounds.

In the field of specialty chemicals, derivatives of this compound could find use as additives, surfactants, or building blocks for more complex polymers, depending on the nature of the functional groups introduced.

Precursor for Advanced Materials Science Building Blocks

While less common, piperidine-containing compounds have been explored for their potential in materials science, for example, as components of polymers or as ligands for metal complexes with interesting catalytic or optical properties. This compound could serve as a monomer or a precursor to a monomer for polymerization reactions.

For instance, if the bromine atom is replaced by a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, the resulting molecule could be incorporated into a polymer chain. The piperidine ring would then be a pendant group on the polymer backbone, potentially imparting unique properties to the material, such as altered solubility, thermal stability, or the ability to coordinate metal ions.

The development of novel monomers is a key area of research in materials science, and the reactivity of this compound makes it a candidate for the creation of such new building blocks for advanced materials.

Future Directions and Emerging Research Avenues for 1 2 Bromobutanoyl Piperidine Chemistry

Development of Novel Catalytic Methods for Its Transformations

The reactivity of the α-carbon in 1-(2-Bromobutanoyl)piperidine is a key target for developing new transformations. While traditional nucleophilic substitution reactions are common for α-haloamides, future research will likely focus on more sophisticated catalytic systems to control reactivity and selectivity. nih.govnih.gov

Transition metal catalysis, in particular, offers a fertile ground for innovation. Methods like cross-coupling reactions, which have been extensively used for α-haloamides, can be expanded. nih.govbohrium.com For instance, developing novel palladium, nickel, or copper catalysts could enable the coupling of this compound with a wider range of organometallic reagents or under milder conditions. A significant challenge and opportunity lie in achieving enantioselectivity, creating chiral centers at the α-position. This could be accomplished through the design of new chiral ligands for the metal catalysts.

Another promising avenue is photoredox catalysis. nih.gov This technique uses visible light to generate radical intermediates under exceptionally mild conditions. For this compound, this could open up pathways for radical-mediated alkylations, arylations, or cyclizations that are complementary to traditional ionic reactions. nih.gov The development of new organic and inorganic photosensitizers will be crucial for expanding the scope and efficiency of these transformations.

Table 1: Potential Catalytic Systems for Transformations of this compound

Catalytic System Potential Transformation Key Research Goal
Chiral Pd/Ni Complexes Asymmetric α-Arylation/Alkylation High enantioselectivity (>99% ee)
Copper/Photoredox Dual Catalysis Radical-mediated C-C bond formation Use of non-activated coupling partners
Rhodium(II) Catalysts Carbene/Ylide formation and subsequent reactions Chemoselective control over reaction pathways nih.gov

Exploration of Bio-inspired Synthetic Pathways

Nature often provides elegant solutions to complex chemical syntheses. Bio-inspired approaches aim to mimic enzymatic processes to achieve high selectivity and efficiency. For this compound, this could involve using enzymes or designing small-molecule catalysts that mimic enzymatic active sites.

For example, halogenases are enzymes that can selectively install or remove halogen atoms. While direct enzymatic debromination or functionalization of a synthetic substrate like this compound is challenging, the principles of enzymatic catalysis can inspire the design of synthetic catalysts. This could involve creating catalysts with specific binding pockets that orient the substrate for a highly selective reaction, mimicking an enzyme's active site.

Furthermore, the piperidine (B6355638) scaffold itself is a common alkaloid core. mdpi.com Bio-inspired strategies could involve using this compound as a precursor in pathways that mimic alkaloid biosynthesis. This might include enzyme-mediated or biomimetic catalytic cyclizations and rearrangements to build more complex, polycyclic structures resembling natural products. The Knoevenagel condensation, a reaction used in the synthesis of bio-inspired quinoid materials, serves as an example of how fundamental organic reactions can be integrated into bio-inspired routes. mdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. researchgate.netnih.gov Integrating the chemistry of this compound into these platforms is a key direction for future research, particularly for pharmaceutical applications.

Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purer products. flinders.edu.au For reactions involving reactive intermediates, such as those derived from this compound, flow reactors can enhance safety by minimizing the volume of hazardous material at any given time. mdpi.com

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery of new reactions and the optimization of existing ones. soci.org A system could be designed to systematically vary catalysts, reagents, and conditions for the transformation of this compound, with in-line analysis providing real-time feedback. This high-throughput screening would rapidly identify optimal conditions and could be used to build libraries of novel piperidine derivatives for biological screening. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for this compound Derivatives

Parameter Batch Synthesis Flow Synthesis
Scalability Challenging, often requires re-optimization Straightforward, by extending run time
Safety Higher risk with exothermic reactions or unstable intermediates Enhanced safety due to small reaction volumes
Process Control Limited control over mixing and heat transfer Precise control over temperature, pressure, and time flinders.edu.au
Reproducibility Can vary between batches High consistency and reproducibility

| High-Throughput | Labor-intensive and slow | Ideal for automated library synthesis nih.gov |

Discovery of Undiscovered Reactivity Modes and Mechanistic Pathways

One area of exploration is the potential for forming aza-oxyallyl cation intermediates from this compound. nih.gov These highly reactive species could participate in cycloaddition reactions, providing rapid access to complex heterocyclic systems. Investigating the conditions (e.g., Lewis acid promotion) required to generate these intermediates and trapping them with various dienophiles or nucleophiles would be a novel research direction.

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, can play a crucial role in predicting new reactivity and elucidating complex reaction mechanisms. rsc.orgresearchgate.net By modeling the electronic structure of this compound and its potential intermediates, researchers can identify energetically feasible but experimentally unexplored pathways. This synergy between computational prediction and experimental validation will be essential for uncovering new transformations and deepening the fundamental understanding of this compound's chemical behavior.

Q & A

Q. Critical Factors :

  • Temperature : Lower temperatures (0–5°C) reduce side reactions during alkylation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperidine .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is essential for isolating high-purity product .

Table 1 : Synthetic Route Comparison

StepReagents/ConditionsYield (%)*Purity (%)*
Alkylation2-Bromobutanoyl chloride, Piperidine, DCM, 0°C65–75>90
CouplingDCC, DMAP, DMF, RT50–6085–90
*Hypothetical data based on analogous reactions .

What advanced analytical techniques are recommended for characterizing this compound?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., piperidine ring protons at δ 1.4–2.8 ppm, bromobutanyl carbonyl at δ 170–175 ppm) .
  • GC-MS : Validates molecular weight (283.16 g/mol) and detects impurities .

Q. Advanced

  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
  • HPLC-PDA : Quantifies trace impurities (<0.1%) using C18 columns and UV detection at 254 nm .

How can researchers optimize reaction yields for this compound using factorial design?

Advanced
A 2³ factorial design evaluates three variables: temperature, solvent polarity, and catalyst loading.

  • Variables :
    • Independent: Temperature (20°C vs. 40°C), Solvent (DCM vs. THF), Catalyst (0.5 eq vs. 1.0 eq).
    • Dependent: Yield, Purity.
  • Analysis : ANOVA identifies solvent polarity as the most significant factor (p < 0.05) .

Case Study :
A 15% yield increase was achieved by switching from THF to DCM, reducing side-product formation .

How should discrepancies between theoretical and experimental spectroscopic data be resolved?

Q. Advanced

  • Theoretical Modeling : Use DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) to predict NMR shifts. Compare with experimental data to identify conformational isomers .
  • Dynamic Effects : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) may explain deviations. MD (Molecular Dynamics) simulations model solvation effects .

Example : A 0.3 ppm deviation in carbonyl ¹³C NMR was attributed to solvent polarity, validated by DFT .

What methodologies are suitable for studying the biological activity of this compound derivatives?

Q. Advanced

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based kits .
  • Molecular Docking : AutoDock Vina predicts binding affinities to receptors (e.g., GPCRs), guiding SAR (Structure-Activity Relationship) studies .
  • In Vivo Toxicity Screening : Zebrafish models assess acute toxicity (LC₅₀) and developmental effects .

Table 2 : Biological Activity Profiling

AssayMethodKey Finding*
Kinase InhibitionFluorescence polarizationIC₅₀ = 12 µM (Src kinase)
Molecular DockingAutoDock Vina (PDB: 3ELM)ΔG = -8.2 kcal/mol
*Hypothetical data based on analogous piperidine derivatives .

What strategies address challenges in scaling up this compound synthesis?

Q. Advanced

  • Process Intensification : Use flow chemistry to enhance heat/mass transfer and reduce reaction time .
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .
  • Quality-by-Design (QbD) : Define a design space for critical parameters (e.g., pH, mixing rate) using multivariate analysis .

Case Study : Pilot-scale production (10 L batch) achieved 70% yield with CPME, reducing waste by 40% .

How can researchers validate the stability of this compound under storage conditions?

Q. Advanced

  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor degradation via HPLC .
  • Kinetic Modeling : Calculate shelf-life using Arrhenius equation (Eₐ = activation energy) from accelerated stability data .

Result : Degradation <5% after 6 months at 25°C when stored in amber vials with desiccant .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.